N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiomorpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetylphenyl Intermediate: Starting with a 3-acetylphenyl precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Thiomorpholine Derivative Formation: The thiomorpholine ring is synthesized through a series of nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the thiomorpholine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-((3-morpholinopyrazin-2-yl)thio)acetamide
- N-(3-acetylphenyl)-2-((3-piperazinopyrazin-2-yl)thio)acetamide
Uniqueness
N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-13(23)14-3-2-4-15(11-14)21-16(24)12-26-18-17(19-5-6-20-18)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPHYKQVEOOPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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